molecular formula C8H16N2O3 B13904024 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid

2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid

Cat. No.: B13904024
M. Wt: 188.22 g/mol
InChI Key: VMKWSMUDKIJVIS-ZCFIWIBFSA-N
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Description

2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a key building block in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-3,3-dimethylbutanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid apart is its unique combination of structural features, which confer specific biochemical properties.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)6(9)7(13)10-4-5(11)12/h6H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t6-/m1/s1

InChI Key

VMKWSMUDKIJVIS-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)(C)C(C(=O)NCC(=O)O)N

Origin of Product

United States

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